1-Ethoxy-3-methyl-2-butene
CAS No.: 22094-00-4
Cat. No.: VC3927546
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22094-00-4 |
|---|---|
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | 1-ethoxy-3-methylbut-2-ene |
| Standard InChI | InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5H,4,6H2,1-3H3 |
| Standard InChI Key | HPMSQLYFMOOLKS-UHFFFAOYSA-N |
| SMILES | CCOCC=C(C)C |
| Canonical SMILES | CCOCC=C(C)C |
Introduction
1-Ethoxy-3-methyl-2-butene (CAS 22094-00-4) is a dialkyl ether characterized by its fruity, grassy, and green sensory profile. This compound is naturally present in fruits like litchi, cassis, and black currants and serves as a synthetic flavoring agent in food and fragrance industries. Below is a structured analysis of its properties, applications, safety, and research findings.
Physical and Chemical Properties
Synthesis and Reactivity
1-Ethoxy-3-methyl-2-butene is synthesized via nucleophilic substitution, typically involving iodoethane and 3-methyl-2-buten-1-ol in a basic medium. Key reactions include:
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Oxidation: Forms aldehydes or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).
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Reduction: Converts to alcohols or alkanes using agents like LiAlH₄.
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Addition: The double bond facilitates hydrogenation or halogenation.
Applications
Analytical Methods
| Method | Conditions | Source |
|---|---|---|
| HPLC | Newcrom R1 column; mobile phase: acetonitrile/water/phosphoric acid | |
| GC-MS | Fragment ions at m/z 71 (base), 99, 41, 69, 29 |
Research and Comparative Analysis
Metabolic Pathways
O-dealkylation dominates in vivo, producing 3-methyl-2-buten-1-ol and ethyl aldehydes . These intermediates are further oxidized or incorporated into energy pathways.
Comparative Reactivity
| Compound | Structure | Reactivity Differences |
|---|---|---|
| 1-Methoxy-3-methyl-2-butene | Methoxy group | Lower boiling point, higher volatility |
| 1-Butoxy-3-methyl-2-butene | Butoxy group | Reduced solubility in polar solvents |
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